2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide
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Overview
Description
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the 2-fluorophenyl oxoimidazolidinyl intermediate: This step involves the reaction of 2-fluorobenzaldehyde with an appropriate amine to form the imine, followed by cyclization to yield the oxoimidazolidinyl ring.
Coupling with quinolin-6-yl acetamide: The intermediate is then coupled with quinolin-6-yl acetamide under specific conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide
- 2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-6-yl)acetamide imparts unique chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound for research.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-quinolin-6-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c21-16-5-1-2-6-18(16)25-11-10-24(20(25)27)13-19(26)23-15-7-8-17-14(12-15)4-3-9-22-17/h1-9,12H,10-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGMDYVAMGOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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